N-(4-chlorophenyl)-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide
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Description
N-(4-chlorophenyl)-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H24ClN5O2S and its molecular weight is 482. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Pyrazolo[3,4-d]Pyrimidine Derivatives
Research on pyrazolo[3,4-d]pyrimidine derivatives has led to the synthesis and characterization of new compounds with potential applications in the field of medicinal chemistry and drug development. For instance, a study describes the synthesis and in vitro antitumor evaluation of new pyrazolo[3,4-d]pyrimidine derivatives against human breast adenocarcinoma cell lines, highlighting the compound N-(2-chlorophenyl)-2-(3-(methylthio)-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide as particularly active with an IC50 in the micromolar range (El-Morsy, El-Sayed, & Abulkhair, 2017).
Antimicrobial and Anticancer Activity
Pyrazolo[3,4-d]pyrimidine derivatives have been explored for their antimicrobial and anticancer properties. A study synthesizing novel pyrazole derivatives with pyrazolo[4,3-d]-pyrimidine moieties reported significant antimicrobial and anticancer activity, suggesting the potential of these compounds in developing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antioxidant Activity
The coordination complexes constructed from pyrazole-acetamide derivatives have been studied for their antioxidant activity. Research has shown that these compounds exhibit significant antioxidant properties, which could be beneficial in developing treatments for oxidative stress-related diseases (Chkirate et al., 2019).
Photovoltaic and Ligand-Protein Interaction Studies
Pyrazolo[3,4-d]pyrimidine derivatives have also been investigated for their potential application in photovoltaic cells and their interaction with biological proteins. Studies on benzothiazolinone acetamide analogs, which share a similar structural motif, have revealed promising light harvesting efficiency and significant non-linear optical activity, as well as insights into ligand-protein interactions with potential therapeutic applications (Mary et al., 2020).
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5O2S/c1-4-30-22-21(16(3)28-30)27-24(29(23(22)32)13-17-7-5-15(2)6-8-17)33-14-20(31)26-19-11-9-18(25)10-12-19/h5-12H,4,13-14H2,1-3H3,(H,26,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJLJKZUJQNEIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)C)SCC(=O)NC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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